Garcinone C

Overview

Description

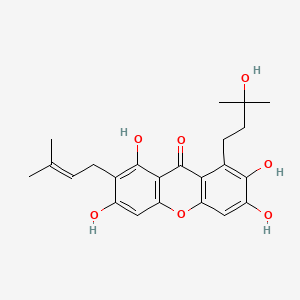

Garcinone C is a bioactive xanthone derivative primarily isolated from Garcinia mangostana and Garcinia oblongifolia. Its molecular formula is C₂₃H₂₆O₇, with a molecular weight of 414.45 g/mol (CAS: 76996-27-5) . Structurally, it features a tetracyclic xanthene core with hydroxyl, prenyl, and methylbutenyl substituents, which are critical for its pharmacological activities . This compound exhibits antitumor, anti-inflammatory, antioxidant, and antimalarial properties. Notably, it inhibits nasopharyngeal carcinoma (NPC) cell proliferation by modulating ATR/Stat3/4E-BP1 signaling and induces ferroptosis by downregulating FTH1 and xCT .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of xanthones, including Garcinone C, typically involves the use of polyphenols and salicylic acids. One classical method involves heating these compounds with acetic anhydride as a dehydrating agent . Another approach uses zinc chloride and phosphoryl chloride to produce xanthones with better yields and shorter reaction times .

Industrial Production Methods: Industrial production of this compound may involve the extraction of the compound from Garcinia oblongifolia using various chromatographic techniques. The structures of the isolated compounds are then confirmed using spectral analyses such as UV, IR, MS, and NMR .

Chemical Reactions Analysis

Types of Reactions: Garcinone C undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Substitution reactions can introduce new functional groups into the xanthone core.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce alkyl or halogen groups into the xanthone structure .

Scientific Research Applications

Chemistry: Garcinone C serves as a model compound for studying the synthesis and reactivity of xanthones.

Mechanism of Action

Garcinone C exerts its effects by modulating various molecular targets and pathways:

Comparison with Similar Compounds

Structural Comparison

Garcinone C belongs to a class of prenylated xanthones, sharing structural similarities with other Garcinia-derived compounds. Key structural differences include:

- Garcinone E: Contains additional hydroxyl groups and a distinct prenylation pattern, enhancing its solubility and autophagy-inhibiting activity .

- α-Mangostin: Features a methoxy group at C-8 and a prenyl chain at C-3, contributing to its superior cytotoxicity against breast cancer (BC-1) cells (IC₅₀: 0.92 µg/mL vs. This compound’s IC₅₀: ~10 µM) .

- Gartanin: Lacks the 3-hydroxy-3-methylbutyl group present in this compound, reducing its antioxidant potency .

Table 1: Structural Features of Key Xanthones

| Compound | Key Substituents | Molecular Formula | Source Plant |

|---|---|---|---|

| This compound | 8-(3-hydroxy-3-methylbutyl), 2-prenyl | C₂₃H₂₆O₇ | G. oblongifolia |

| Garcinone E | 1,3,6,7-tetrahydroxy, 8-prenyl | C₂₄H₂₈O₇ | G. mangostana |

| α-Mangostin | 1,3,6-trihydroxy-7-methoxy, 8-prenyl | C₂₄H₂₆O₆ | G. mangostana |

| Gartanin | 1,3,6,7-tetrahydroxy, 2,8-diprenyl | C₂₃H₂₄O₆ | G. mangostana |

Pharmacological Activities

Anticancer Effects

- This compound: Inhibits NPC cell viability (IC₅₀: ~7–10 µM) by arresting the cell cycle at S-phase and downregulating cyclins (B1, D1, E2) . Induces ferroptosis via FTH1/xCT suppression .

- Garcinone E: Blocks autophagosome-lysosome fusion, enhancing NPC cell death (IC₅₀: 7.64–8.83 µM) . Suppresses MMP-2/MMP-9 expression, reducing metastasis .

- α-Mangostin :

Table 2: Cytotoxic Potency of Xanthones in Cancer Models

Antioxidant Activity

This compound contributes to antioxidant effects but is less potent than γ-mangostin and Garcinone D in DPPH radical scavenging assays (IC₅₀: this compound > 50 µM vs. γ-mangostin: ~10 µM) .

Synergistic Effects

- This compound and α-mangostin enhance artemisinin’s antimalarial activity by 2–3 fold .

- Garcinone E synergizes with chemotherapeutics like cisplatin by blocking protective autophagy .

Molecular Targets and Pathways

- This compound: ATR/Stat3/4E-BP1 axis, ferroptosis markers (FTH1, xCT) .

- Garcinone E: LC3B, Beclin-1 (autophagy), TIMP1/2 (metastasis) .

- α-Mangostin : PI3K/Akt/mTOR, NF-κB .

Biological Activity

Garcinone C, a xanthone derived from the pericarp of Garcinia mangostana (mangosteen), has garnered attention for its diverse biological activities, particularly in the realms of cancer treatment and bone health. This article synthesizes recent research findings on the compound's biological effects, mechanisms of action, and potential therapeutic applications.

Antitumor Activity

This compound exhibits significant antitumor properties, especially against nasopharyngeal carcinoma (NPC) cell lines. A study demonstrated that this compound inhibited the viability of human NPC cell lines (CNE1, CNE2, HK1, and HONE1) in a dose- and time-dependent manner. The IC50 values for these cell lines after 72 hours of treatment were as follows:

| Cell Line | IC50 (µM) |

|---|---|

| CNE1 | 10.68 ± 0.89 |

| CNE2 | 13.24 ± 0.20 |

| HK1 | 9.71 ± 1.34 |

| HONE1 | 8.99 ± 1.15 |

The compound also reduced the colony-forming ability of NPC cells, indicating its potential to impede tumor growth and metastasis . Furthermore, while this compound induced a slight increase in apoptosis in these cells, it was suggested that apoptosis may not be the primary mechanism for its growth-inhibitory effects .

Inhibition of Tumorsphere Formation

This compound has been shown to suppress tumorsphere formation and invasiveness in cancer cells. Computational studies suggest that it interacts with the Gli1 protein, which is involved in cancer stem cell properties and tumor progression . This interaction may contribute to its ability to inhibit cancer cell migration and invasion.

Osteoclast Differentiation and Osteoporosis

In addition to its anticancer effects, this compound plays a role in bone health by inhibiting RANKL-induced osteoclast differentiation. This action is crucial for preventing bone resorption and osteoporosis. Research indicated that this compound significantly downregulated osteoclast-related proteins and reduced reactive oxygen species (ROS) production, affecting NF-κB activity—an important pathway in osteoclastogenesis .

Neuroprotective Effects

This compound has also been studied for its neuroprotective properties. It was found to protect against oxidative stress-induced damage in glioma cells, potentially offering therapeutic avenues for neurodegenerative diseases .

Summary of Biological Activities

The following table summarizes the key biological activities of this compound:

| Activity Type | Effect | Mechanism/Notes |

|---|---|---|

| Antitumor | Inhibits cell viability | Induces apoptosis; reduces colony formation |

| Osteoclast Inhibition | Prevents osteoclast differentiation | Inhibits RANKL signaling; reduces ROS production |

| Neuroprotection | Protects glioma cells from oxidative stress | Potential therapeutic implications |

Case Studies and Research Findings

Recent studies have provided insights into the practical applications of this compound:

- Antitumor Effects : In vitro studies have shown promising results against various cancer cell lines, indicating its potential as a chemotherapeutic agent.

- Bone Health : Animal models demonstrated that this compound could mitigate osteoporosis by inhibiting osteoclast activity, suggesting a protective role in bone density maintenance .

- Neuroprotection : The compound's ability to protect neural cells from damage opens avenues for research into treatments for conditions like Alzheimer's disease.

Q & A

Basic Research Questions

Q. What experimental models are commonly used to study Garcinone C’s antitumor mechanisms?

Answer: this compound’s antitumor effects are primarily studied using nasopharyngeal carcinoma (NPC) cell lines such as HONE1 and HK1, which are assessed for viability (MTT assay), migration/Invasion (Transwell assay), and senescence (β-galactosidase staining). In vivo models, such as AOM/DSS-induced colon tumorigenesis in mice (oral administration at 10–50 mg/kg), are employed to evaluate tumor suppression and molecular pathway modulation .

Q. How is this compound’s impact on cell cycle progression assessed experimentally?

Answer: Cell cycle arrest is quantified via flow cytometry (e.g., S-phase arrest in NPC cells). Complementary Western blotting detects changes in cyclins (D1, B1, E2) and CDKs (CDK6, CDK7). High-dose treatments may induce necrotic morphology, observed via microscopy (e.g., mitochondrial swelling, vacuolar degeneration) .

Q. What molecular pathways are targeted by this compound in cancer cells?

Answer: this compound modulates the ATR/Stat3/4E-BP1 axis, downregulating Stat3 and cyclins while upregulating 4E-BP1. It also inhibits EMT by elevating E-cadherin/TIMP2 and reducing N-cadherin. Ferroptosis is induced via suppression of FTH1 and xCT .

Advanced Research Questions

Q. How can contradictions in reported cell death mechanisms (apoptosis vs. necrosis) be resolved?

Answer: Discrepancies arise due to dose-dependent effects. Low doses may trigger apoptosis (Annexin V/PI staining), while high doses induce necrosis (LDH release assays, TEM for ultrastructural changes). Multi-parametric assays (e.g., caspase-3 activation alongside ferroptosis markers like lipid peroxidation) clarify the dominant mechanism .

Q. What experimental strategies address variability in this compound’s efficacy across cancer types?

Answer: Comparative transcriptomics/proteomics (e.g., RNA-seq, SILAC) identify tissue-specific signaling nodes. Dose-response curves across cell lines (e.g., NPC vs. colon cancer) and xenograft models reveal context-dependent IC50 values. Combinatorial screens with pathway inhibitors (e.g., AKT/mTOR blockers) dissect resistance mechanisms .

Q. How can researchers optimize this compound’s bioavailability for in vivo studies?

Answer: Nanoformulations (liposomes, polymeric nanoparticles) enhance solubility and pharmacokinetics. Pharmacodynamic studies (plasma half-life via LC-MS/MS) guide dosing schedules. Tissue-specific delivery (e.g., PEGylated carriers) improves tumor accumulation while reducing off-target effects .

Q. What methodologies validate this compound’s role in ferroptosis induction?

Answer: Ferroptosis is confirmed via GPX4 activity assays, lipid ROS detection (C11-BODIPY staining), and rescue experiments with ferroptosis inhibitors (e.g., ferrostatin-1). Concurrent suppression of xCT (Western blot) and iron metabolism markers (e.g., FTH1) strengthens mechanistic claims .

Q. Methodological Considerations

Q. How should researchers design assays to distinguish EMT inhibition from general cytotoxicity?

Answer: Use non-cytotoxic doses (determined via MTT/ATP assays) in migration/invasion experiments. Quantify EMT markers (E-cadherin, N-cadherin) via qPCR/Western blot. Functional validation includes wound-healing assays and 3D spheroid invasion models .

Q. What controls are critical for interpreting this compound’s effects on senescence?

Answer: Include β-galactosidase-positive controls (e.g., etoposide-treated cells) and negative controls (untreated/DMSO). Senescence-associated secretory phenotype (SASP) factors (IL-6, IL-8) should be measured via ELISA to confirm functional senescence .

Q. How can multi-omics approaches elucidate this compound’s polypharmacology?

Answer: Integrate phosphoproteomics (kinase activity profiling), metabolomics (LC-MS for TCA cycle intermediates), and CRISPR-Cas9 screens to map synthetic lethal interactions. Systems biology tools (STRING, GeneMANIA) prioritize hub targets for validation .

Properties

IUPAC Name |

1,3,6,7-tetrahydroxy-8-(3-hydroxy-3-methylbutyl)-2-(3-methylbut-2-enyl)xanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26O7/c1-11(2)5-6-12-14(24)9-17-19(21(12)27)22(28)18-13(7-8-23(3,4)29)20(26)15(25)10-16(18)30-17/h5,9-10,24-27,29H,6-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLOCLVMUASBDDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C2=C(C=C1O)OC3=C(C2=O)C(=C(C(=C3)O)O)CCC(C)(C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60657670 | |

| Record name | 1,3,6,7-Tetrahydroxy-8-(3-hydroxy-3-methylbutyl)-2-(3-methylbut-2-en-1-yl)-9H-xanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Garcinone C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029511 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

76996-27-5 | |

| Record name | Garcinone C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76996-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,6,7-Tetrahydroxy-8-(3-hydroxy-3-methylbutyl)-2-(3-methylbut-2-en-1-yl)-9H-xanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Garcinone C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029511 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

216 - 218 °C | |

| Record name | Garcinone C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029511 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.